N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
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Overview
Description
N’-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a triazole ring, and a methoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps:
Formation of the hydrazide: This step involves the reaction of an appropriate acyl chloride with hydrazine hydrate to form the hydrazide intermediate.
Condensation reaction: The hydrazide intermediate is then reacted with an aldehyde or ketone (in this case, 2,4-dichlorobenzaldehyde) under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.
Reduction: Reduction reactions may target the triazole ring or the carbonyl group.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Material Science:
Biology
Antimicrobial Activity: Potential use as an antimicrobial agent due to its unique structure.
Enzyme Inhibition: May act as an inhibitor for specific enzymes.
Medicine
Drug Development:
Therapeutic Agents: Investigated for use as therapeutic agents in various diseases.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Chemical Manufacturing: Used in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Binding: Interaction with cellular receptors, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **N’-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide shares similarities with other hydrazides and triazole-containing compounds.
Triazole Derivatives: Compounds containing the triazole ring, such as fluconazole and itraconazole.
Uniqueness
Structural Complexity: The combination of dichlorophenyl, methoxyphenyl, and triazole groups makes it unique.
Potential Biological Activity: Its unique structure may confer specific biological activities not found in similar compounds.
Properties
Molecular Formula |
C25H21Cl2N5O2S |
---|---|
Molecular Weight |
526.4 g/mol |
IUPAC Name |
N-[(E)-1-(2,4-dichlorophenyl)ethylideneamino]-2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H21Cl2N5O2S/c1-16(21-13-10-18(26)14-22(21)27)28-29-23(33)15-35-25-31-30-24(17-8-11-20(34-2)12-9-17)32(25)19-6-4-3-5-7-19/h3-14H,15H2,1-2H3,(H,29,33)/b28-16+ |
InChI Key |
PHDMLTLGZNXKQR-LQKURTRISA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)OC)/C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)OC)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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